

commercial suppliers of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Cat. No.:	B1376492

[Get Quote](#)

An In-Depth Technical Guide to the Commercial Sourcing and Application of 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement and strategic application of 1-bromo-4-((trifluoromethyl)sulfonyl)benzene. We will delve into its chemical properties, commercial availability, and its pivotal role as a versatile building block in modern synthetic chemistry, supported by practical, field-proven protocols.

Introduction: Clarifying the Reagent of Interest

In the field of specialized chemical synthesis, precise nomenclature is critical. While the query for "**1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene**" points to a specific molecular structure, the more readily available and widely utilized analog in commercial and research settings is 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene. This compound, bearing a trifluoromethylsulfonyl group instead of a trifluoroethylsulfonyl group, is a cornerstone reagent for introducing the potent trifluoromethylsulfonyl moiety into complex molecules.

The trifluoromethylsulfonyl ($-\text{SO}_2\text{CF}_3$) group is highly valued in drug design for its strong electron-withdrawing nature and its ability to enhance metabolic stability and cell permeability. The bromo-substituent provides a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions. This guide will focus on the properties, sourcing, and application of this key intermediate, CAS Number 312-20-9.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis and for ensuring laboratory safety.

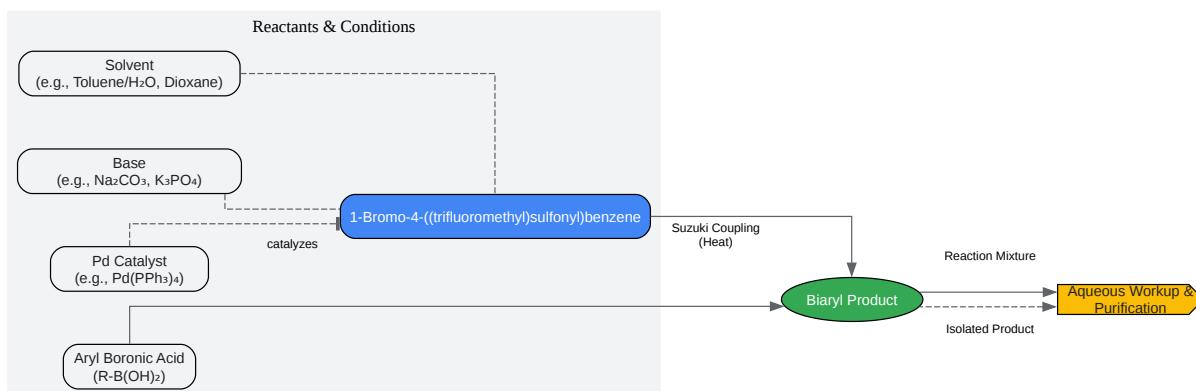
Property	Value	Source
CAS Number	312-20-9	[1]
Molecular Formula	C ₇ H ₄ BrF ₃ O ₂ S	[1] [2]
Molecular Weight	289.07 g/mol	[1] [3]
Appearance	Solid	[1]
InChI Key	BRNFLBCPGQCBQQ- UHFFFAOYSA-N	[1]
SMILES	BrC1=CC=C(C=C1)S(C(F)(F)F)(=O)=O	[1]
Hazard Class	Eye Irrit. 2, Skin Irrit. 2, STOT SE 3	[1]
Storage Class	11 - Combustible Solids	[1]

Commercial Suppliers and Procurement

Reliable sourcing is the foundation of reproducible research. 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene is available from several reputable chemical suppliers catering to the research and bulk chemical markets. When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity.

Supplier	Typical Purity	Notes
Sigma-Aldrich (Merck)	≥98.0% (GC)	Offers various quantities for research purposes. Note: Some listings may be for early discovery and require buyer confirmation of identity and purity. [1]
Benchchem	High-purity	Marketed as a versatile building block for organic synthesis, particularly in pharmaceutical and agrochemical research. [2]
Biosynth	Varies	Available as a research chemical, listed with key physicochemical properties and safety information. [3]
Thermo Scientific (Fisher Scientific)	Varies	Available through the Fisher Scientific marketplace, often fulfilled by partners like Sigma-Aldrich. [4]

Strategic Importance in Medicinal Chemistry and Drug Discovery


The molecular architecture of 1-bromo-4-((trifluoromethyl)sulfonyl)benzene makes it an exceptionally valuable building block for two primary reasons:

- The Trifluoromethylsulfonyl Moiety: This group is a bioisostere for other functionalities and is known to significantly enhance the pharmacokinetic profile of drug candidates. Its strong electron-withdrawing properties can modulate the pKa of nearby functional groups, and its metabolic stability can prevent unwanted degradation in vivo. The incorporation of trifluoromethyl groups has been linked to improved potency and selectivity of drug candidates.[\[2\]](#)

- The Aryl Bromide Handle: The bromine atom on the phenyl ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient construction of complex molecular scaffolds from this simple starting material.

Logical Workflow: Application in Suzuki Cross-Coupling

The following diagram illustrates a typical synthetic workflow where 1-bromo-4-((trifluoromethyl)sulfonyl)benzene is used as a substrate in a Suzuki cross-coupling reaction to form a biaryl system, a common core structure in many pharmaceutical agents.

[Click to download full resolution via product page](#)

Caption: A typical Suzuki cross-coupling workflow utilizing the aryl bromide.

Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust, self-validating methodology for the coupling of 1-bromo-4-((trifluoromethyl)sulfonyl)benzene with a generic arylboronic acid. The causality for each step is explained to ensure technical understanding and reproducibility.

Objective: To synthesize a 4-aryl-1-((trifluoromethyl)sulfonyl)benzene derivative.

Materials:

- 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene (1.0 eq)
- Arylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (2.5 eq)
- Toluene (Anhydrous)
- Water (Degassed)
- Reaction vessel (e.g., Schlenk flask) with condenser and magnetic stirrer
- Inert atmosphere supply (Nitrogen or Argon)

Methodology:

- **Vessel Preparation (Trustworthiness Pillar):** The reaction vessel is rigorously dried in an oven and cooled under a stream of inert gas (N_2 or Ar). Causality: Palladium(0) catalysts are sensitive to oxygen and moisture, which can lead to catalyst deactivation and poor yields. An inert atmosphere is critical.
- **Reagent Addition:** To the cooled flask, add 1-bromo-4-((trifluoromethyl)sulfonyl)benzene (1.0 eq), the chosen arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (0.03 eq). Causality: A slight excess of the boronic acid ensures complete

consumption of the limiting bromide starting material. The base (K_2CO_3) is essential for the transmetalation step of the catalytic cycle.

- Solvent Addition: Add anhydrous toluene and degassed water to the flask via syringe to create a biphasic mixture (typically a 4:1 to 5:1 ratio of toluene to water). Causality: The biphasic system facilitates the dissolution of both the organic-soluble aryl halides/catalysts and the water-soluble inorganic base, enhancing reaction kinetics. Degassing the water (by sparging with N_2 or Ar for 20-30 minutes) is another measure to remove dissolved oxygen.
- Reaction Execution: Equip the flask with a condenser, ensure the inert atmosphere is maintained, and heat the mixture to 85-95 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Heat is required to overcome the activation energy of the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential side reactions or degradation.
- Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel. Causality: The aqueous washes remove the inorganic base and salts. Purification by chromatography isolates the desired product from unreacted starting materials, catalyst residues, and byproducts, ensuring high purity of the final compound.

Safety and Handling

As a halogenated organosulfone, 1-bromo-4-((trifluoromethyl)sulfonyl)benzene requires careful handling in a well-ventilated chemical fume hood.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[\[5\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[5\]](#) Keep away from heat and sources of ignition.

- Incompatible Materials: Strong oxidizing agents.[6][7]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Conclusion

1-Bromo-4-((trifluoromethyl)sulfonyl)benzene stands out as a high-value, strategic building block for research and development, particularly in the pharmaceutical sector. Its dual-functionality, combining the beneficial pharmacokinetic properties of the trifluoromethylsulfonyl group with the synthetic versatility of an aryl bromide, makes it an indispensable tool for the modern medicinal chemist. Through reliable commercial suppliers and the application of robust, well-understood synthetic protocols like the Suzuki-Miyaura coupling, researchers can efficiently leverage this reagent to construct novel and complex molecular entities poised for discovery and innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4- (trifluoromethyl)sulfonyl benzene 312-20-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene | 312-20-9 | AAA31220 [biosynth.com]
- 4. Sigma Aldrich 1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [commercial suppliers of 1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1376492#commercial-suppliers-of-1-bromo-4-2-2-2-trifluoroethyl-sulfonyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com